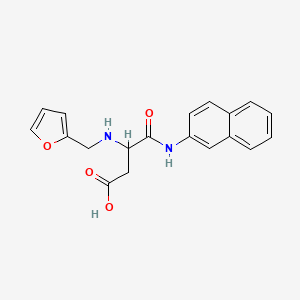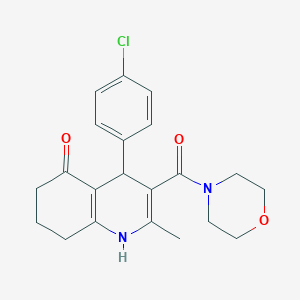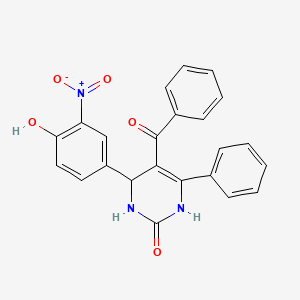
5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Vue d'ensemble
Description
5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinone derivatives. The compound has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of various enzymes and pathways involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone have been studied extensively. The compound has been reported to exhibit antimicrobial, anti-inflammatory, and antitumor properties. In addition, the compound has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments include its potential applications in the field of medicine and its ability to exhibit various biological activities. However, the limitations of using the compound in lab experiments include its low yield of synthesis and the lack of understanding of its mechanism of action.
Orientations Futures
The future directions for the study of 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone include the investigation of its mechanism of action and the development of more efficient synthesis methods. In addition, the compound's potential applications in the treatment of various diseases such as cancer and infectious diseases should be further explored. Furthermore, the compound's toxicity and safety profile should be investigated to determine its suitability for clinical use.
Conclusion:
In conclusion, 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound exhibits various biological activities such as antimicrobial, anti-inflammatory, and antitumor properties. The compound's mechanism of action is not fully understood, and its advantages and limitations for lab experiments have been identified. The future directions for the study of the compound include the investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential applications in the field of medicine. The compound has been reported to exhibit various biological activities such as antimicrobial, anti-inflammatory, and antitumor properties. The compound has been tested against various bacterial and fungal strains and has shown promising results. In addition, the compound has been reported to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-18-12-11-16(13-17(18)26(30)31)21-19(22(28)15-9-5-2-6-10-15)20(24-23(29)25-21)14-7-3-1-4-8-14/h1-13,21,27H,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSIAANARKPWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



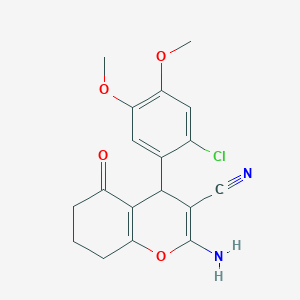
![1'-methylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4072323.png)
![(4-{[(4-sec-butylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4072325.png)
![N~1~-(2,6-diethylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4072331.png)
![N-ethyl-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4072336.png)
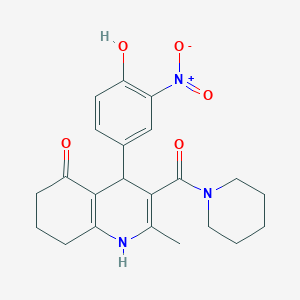
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[2-(2-pyrazinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4072348.png)
![2-[(2-aminoethyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4072351.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072353.png)
![N-[4-(acetylamino)phenyl]-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B4072369.png)
![N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4072377.png)
![2-[(4-methylbenzyl)thio]-N-propylacetamide](/img/structure/B4072387.png)
